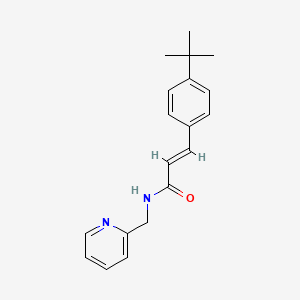
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMF is a yellowish powder that is soluble in water and organic solvents. It is widely used as a research tool in various fields of biology, chemistry, and pharmacology. The purpose of
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, its use as a reagent for the synthesis of various organic compounds, and its use as a potential drug candidate for the treatment of various diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has been found to exhibit antifungal, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has been found to exhibit various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory responses, the inhibition of tumor cell growth, and the modulation of immune responses. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has been found to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has also been found to inhibit the proliferation of various cancer cells, including breast, prostate, and lung cancer cells.
Advantages and Limitations for Lab Experiments
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide also has some limitations, including its high cost, its limited availability, and its potential for interfering with certain assays.
Future Directions
There are several future directions for the research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide. One potential direction is the development of new N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the role of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide in the regulation of autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Additionally, the potential use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases, should be further explored.
Synthesis Methods
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide can be synthesized using various methods, including the reaction of 2-furoic acid with thiosemicarbazide in the presence of phosphorous oxychloride, and the reaction of 2-furoyl chloride with thiosemicarbazide in the presence of triethylamine. The purity of the synthesized N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide can be determined using various techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-4-3-5-14-8/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPYOXCRLTTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)